Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate
CAS No.: 5722-01-0
Cat. No.: VC8125340
Molecular Formula: C15H22N4O3
Molecular Weight: 306.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5722-01-0 |
|---|---|
| Molecular Formula | C15H22N4O3 |
| Molecular Weight | 306.36 g/mol |
| IUPAC Name | ethyl 2-benzamido-5-(diaminomethylideneamino)pentanoate |
| Standard InChI | InChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18) |
| Standard InChI Key | YQDHCCVUYCIGSW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
| Canonical SMILES | CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate features a pentanoate backbone substituted with a benzoylamino group at the second carbon and a guanidino-like side chain at the fifth carbon. The ethyl ester at the terminal carboxyl group enhances its solubility in organic solvents, a property critical for its use in synthetic chemistry . The guanidine moiety, reminiscent of arginine, facilitates hydrogen bonding with biological targets such as proteases and kinases.
Table 1: Key Molecular Properties
Comparative Structural Analysis
When compared to analogs like 2-(benzoylamino)pentanoic acid, this compound’s additional imino and ethyl ester groups confer distinct reactivity. For instance, the ethyl ester improves membrane permeability, while the benzoyl group stabilizes the molecule against proteolytic degradation. Such modifications make it preferable over simpler arginine derivatives in peptide synthesis .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically begins with L-arginine, which undergoes benzoylation at the α-amino group followed by esterification of the carboxyl group with ethanol. A critical step involves protecting the guanidine side chain using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions. Final deprotection yields the target compound with purity exceeding 95% .
Key Reaction Steps:
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Benzoylation: L-arginine reacts with benzoyl chloride in alkaline conditions.
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Esterification: The carboxyl group is converted to an ethyl ester using ethanol and acid catalysis.
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Deprotection: Boc groups are removed under acidic conditions .
Optimization Challenges
Yield optimization requires precise control of reaction temperature (20–25°C) and pH (8.5–9.0). Solvent selection (e.g., dichloromethane for benzoylation) also impacts purity, with impurities often arising from over-benzoylation or incomplete esterification . Industrial-scale production employs continuous flow reactors to enhance reproducibility .
Applications in Biochemical Research
Enzyme Inhibition Studies
The compound’s guanidine group mimics the transition state of protease substrates, making it a competitive inhibitor for enzymes like trypsin and thrombin. Surface plasmon resonance (SPR) studies reveal a binding affinity (Kd) of 2.3 µM for trypsin, comparable to natural substrates.
Peptide Synthesis
As a building block in solid-phase peptide synthesis (SPPS), it facilitates the incorporation of arginine analogs into peptide chains. Its ethyl ester group simplifies deprotection steps, reducing side reactions during elongation . For example, it has been used to synthesize thrombin inhibitors with improved oral bioavailability .
Drug Delivery Systems
Functionalized nanoparticles coated with this compound exhibit enhanced cellular uptake in vitro, attributed to the benzoyl group’s hydrophobic interactions with cell membranes . Such systems are explored for targeted delivery of anticancer agents.
| Parameter | Value | Source |
|---|---|---|
| Flash Point | Not applicable | |
| Auto-ignition Temperature | Not determined | |
| First Aid Measures | Rinse skin/eyes with water; seek medical attention if irritation persists |
| Supplier | Purity | Packaging | Price (USD) | Source |
|---|---|---|---|---|
| Matrix Scientific | 95% | 500 mg | 193.85 | |
| American Custom Chemicals | 95% | 1 g | 727.65 | |
| AK Scientific | 95% | 100 mg | 285.00 |
Regulatory Compliance
The compound falls under HS Code 2925290090 (imine derivatives), attracting a 6.5% MFN tariff . Compliance with REACH and TSCA regulations is mandatory for international shipments .
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